Ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate typically involves the reaction of 4-hydroxyaniline with ethyl quinoline-3-carboxylate under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl quinoline-3-carboxylate: Lacks the hydroxyanilino group, which may result in different biological activities.
4-Hydroxyquinoline: Lacks the ethyl ester group, which can affect its solubility and reactivity.
Quinoline-3-carboxylic acid: Lacks the ethyl ester group and the hydroxyanilino group, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-hydroxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-18(22)15-11-19-16-6-4-3-5-14(16)17(15)20-12-7-9-13(21)10-8-12/h3-11,21H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJDNJMRVAROBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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